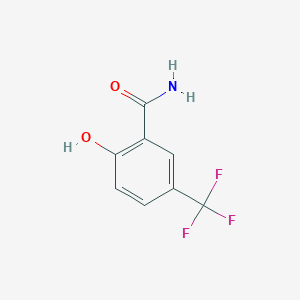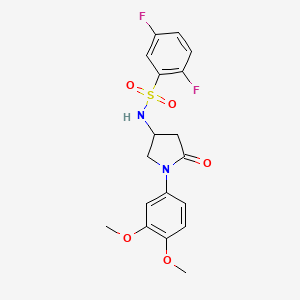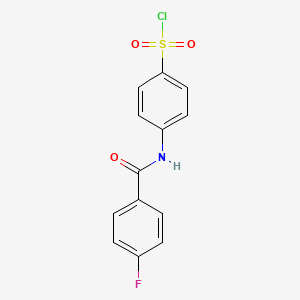![molecular formula C23H21N3O4S2 B2459660 N-(2-methoxy-5-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291838-54-4](/img/structure/B2459660.png)
N-(2-methoxy-5-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide information about its reactivity, stability, and possible uses .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis and spectroscopy can be used .Aplicaciones Científicas De Investigación
Dual Inhibitory Activities The compound has been investigated for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in the synthesis of DNA. A study by Gangjee et al. (2008) synthesized analogues with the 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold, showing significant dual inhibitory activity against human TS and DHFR. This indicates its potential utility in cancer therapy due to the pivotal roles of these enzymes in cell proliferation (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antitumor Activity Further extending its potential applications, a study by Hafez and El-Gazzar (2017) explored the synthesis of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, including the compound of interest. These derivatives showed potent anticancer activity against several human cancer cell lines, highlighting their significance in developing new therapeutic agents (Hafez & El-Gazzar, 2017).
Pharmacological Evaluation The pharmacological evaluation of heterocyclic derivatives, including the compound , has been conducted with a focus on their toxicity assessment, tumor inhibition, and potential as antioxidant, analgesic, and anti-inflammatory agents. The study by Faheem (2018) highlights the diverse biological activities of these compounds, offering insights into their multifaceted potential in pharmacology (Faheem, 2018).
Crystal Structure Analysis Understanding the crystal structure of compounds is crucial for drug design and development. Studies by Subasri et al. (2016) and others have detailed the crystal structures of related acetamide derivatives, providing essential data for the rational design of new drugs with improved efficacy and reduced toxicity (Subasri et al., 2016).
Antimicrobial Activities Research on pyrimidine derivatives has shown promising results in the development of new antimicrobial agents. The synthesis of N1-(2-methoxy-4-pyrimidyl)sulfaniiamide and its derivatives, as discussed by Okui, And, & Kametani (1972), presents a foundation for developing novel treatments against bacterial infections (Okui, And, & Kametani, 1972).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-14-8-9-18(29-2)16(12-14)24-20(27)13-32-23-25-15-10-11-31-21(15)22(28)26(23)17-6-4-5-7-19(17)30-3/h4-12H,13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBYPKDJVLKJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[4-(Dimethylamino)benzoyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2459577.png)

![4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-methylbutanamide](/img/structure/B2459579.png)
![1-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2459581.png)


![N-(3-chloro-4-fluorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2459588.png)
![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2459589.png)
![4-Azido-1-oxa-9-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2459590.png)
![2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2459593.png)



